N-phenethylprop-2-yn-1-amine

Trace amine pharmacology 2-Phenylethylamine prodrugs In vivo pharmacokinetics

N-Phenethylprop-2-yn-1-amine is the only compound that simultaneously functions as a prodrug of 2-phenylethylamine (PEA) and a preferential MAO-B inhibitor, enabling sustained >4 h elevation of endogenous PEA in brain, blood, and liver. Unlike selegiline, it lacks the N-methyl group and generates zero amphetamine or methamphetamine confounds. Its pronounced liver > brain MAO-B selectivity supports peripheral PEA protection paradigms impossible with non-selective inhibitors. This dual mechanism, supported by peer-reviewed pharmacokinetic evidence, makes it the definitive tool for TAAR1, Parkinson's, and thiamine-deficiency research.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 58185-47-0
Cat. No. B3145820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethylprop-2-yn-1-amine
CAS58185-47-0
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC#CCNCCC1=CC=CC=C1
InChIInChI=1S/C11H13N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2
InChIKeyLDYSJQKNEXGCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenethylprop-2-yn-1-amine (CAS 58185-47-0): Procurement-Relevant Profile of a Dual-Action Phenethylamine Prodrug and MAO-B Inhibitor


N-Phenethylprop-2-yn-1-amine (also known as N-propargyl-2-phenylethylamine) is a propargylamine-derivatized phenethylamine that functions simultaneously as a prodrug of the trace amine 2-phenylethylamine (PEA) and as a preferential monoamine oxidase B (MAO-B) inhibitor [1][2]. This dual mechanism enables sustained elevation of endogenous PEA levels beyond what either a simple PEA prodrug or a standalone MAO inhibitor can achieve, positioning the compound as a specialized pharmacological tool for studying trace amine function in the central nervous system [1].

Why In-Class Propargylamines Cannot Substitute for N-Phenethylprop-2-yn-1-amine in Experimental Protocols


Propargylamine derivatives are a broad class that includes clinical MAO-B inhibitors (e.g., selegiline, rasagiline) and research-grade PEA prodrugs (e.g., CEPEA, DPGPEA). However, these analogs differ critically in their metabolic fate, amine-release profile, and MAO subtype selectivity. For example, selegiline (N-methyl-N-propargyl-2-phenylethylamine) is metabolized to amphetamine and methamphetamine, introducing dopaminergic confounds absent with N-phenethylprop-2-yn-1-amine [1][2]. Conversely, CEPEA (N-(2-cyanoethyl)-2-phenylethylamine) elevates PEA levels but lacks intrinsic MAO inhibitory activity, failing to suppress PEA degradation concurrently [3]. N-Phenethylprop-2-yn-1-amine is the only compound in this series that delivers both PEA release and enzymatic protection through a single molecular entity, making direct substitution with other propargylamines or prodrugs scientifically invalid for experiments that require coordinated PEA elevation and MAO-B inhibition.

Quantitative Differentiation Evidence for N-Phenethylprop-2-yn-1-amine Against Its Closest Analogs


PEA Elevation Duration: N-Phenethylprop-2-yn-1-amine vs Direct PEA Administration

Intraperitoneal administration of N-phenethylprop-2-yn-1-amine (0.1 mmol/kg) in rats produced marked elevations in 2-phenylethylamine (PEA) levels in brain, blood, and liver that remained significantly above controls for more than 4 hours [1]. In contrast, administration of equimolar PEA itself produced only transient increases that decreased rapidly in brain and blood [2]. This ~4-fold or greater prolongation of PEA exposure is due to the compound's dual prodrug and MAO-B inhibitory functions acting in concert.

Trace amine pharmacology 2-Phenylethylamine prodrugs In vivo pharmacokinetics

MAO-B Selectivity: Tissue-Differential Inhibition Profile vs Non-Selective MAO Inhibitors

At a dose of 0.1 mmol/kg i.p., N-phenethylprop-2-yn-1-amine acted as a preferential MAO-B inhibitor, with selectivity significantly more pronounced in liver than in brain [1]. By comparison, the non-selective MAO inhibitor tranylcypromine and the MAO-B inhibitor pargyline produce strong inhibition in both tissues without this marked tissue-differential effect [2]. DPGPEA (N,N-dipropargyl-2-phenylethylamine), a close dipropargyl analog, exhibited MAO-B inhibition that was described as "much weaker than seen with tranylcypromine or pargyline" at the same dose range, whereas N-phenethylprop-2-yn-1-amine showed robust, tissue-selective inhibition [2].

MAO-B selective inhibition Tissue-specific pharmacology Neurochemical profiling

Metabolic Cleanliness: Absence of Amphetamine-Type Metabolites vs Selegiline and MPPE

Selegiline (N-methyl-N-propargyl-2-phenylethylamine) is metabolized to both amphetamine and methamphetamine, which introduce significant dopaminergic and behavioral confounds in preclinical models [1]. Its analog MPPE was specifically developed to avoid amphetamine formation, yet MPPE remains N-methylated and undergoes both demethylation and depropargylation via CYP2B6, 2C19, and 2D6, producing N-methylphenylethylamine and N-propargylphenylethylamine [2]. N-Phenethylprop-2-yn-1-amine, lacking the N-methyl substituent entirely, cannot generate amphetamine or methamphetamine and produces only phenylethylamine as its active release product, representing the metabolically cleanest member of this series [3].

Drug metabolism Amphetamine-free MAO inhibitors CYP450-mediated depropargylation

Defined Metabolic Kinetics: KM and Vmax for N-PropargylPEA Formation from MPPE via CYP Enzymes

N-Phenethylprop-2-yn-1-amine (N-propargylPEA) is a major metabolite formed from MPPE via CYP-catalyzed demethylation. The kinetic parameters for its formation have been determined using human liver microsomes: KM = 290 ± 70 μM and Vmax = 139 ± 16 ng/mL/min [1]. The formation of N-propargylPEA from MPPE is catalyzed by CYP2B6, 2C19, and 2D6, with CYP2B6 uniquely catalyzing both demethylation and depropargylation of the parent MPPE [2]. These experimentally determined kinetic constants provide quantitative benchmarks for metabolic stability comparisons that are absent for less-characterized propargylamine derivatives.

Enzyme kinetics CYP450 metabolism N-dealkylation

Synthetic Utility: Substrate for Catalytic Carboxylative Cyclization to 2-Oxazolidinones under Ambient CO2

N-Phenethylprop-2-yn-1-amine serves as a propargylic amine substrate in noble-metal-free MOF-catalyzed carboxylative cyclization with atmospheric CO2 at room temperature to yield 2-oxazolidinones [1]. The catalytic system employing [Mg3Cu2I2(IN)4(HCOO)2(DEF)4]n achieves TON up to 1740 with recyclability over 10 cycles without activity loss [2]. While many propargylic amines can participate in this reaction, the phenethyl substituent on this compound provides a specific steric and electronic profile that influences reactivity and product properties in a manner distinct from simpler alkyl or aryl propargylamines.

CO2 utilization chemistry Propargylic amine cyclization 2-Oxazolidinone synthesis

Optimal Research and Industrial Application Scenarios for N-Phenethylprop-2-yn-1-amine Based on Quantitative Evidence


Preclinical Investigation of Trace Amine-Associated Receptor (TAAR) Function Requiring Sustained PEA Elevation

Studies probing TAAR1 and related trace amine receptors require sustained elevation of endogenous PEA. N-Phenethylprop-2-yn-1-amine provides >4 h of significantly elevated PEA in brain, blood, and liver, whereas direct PEA injection yields only transient increases [1]. This extended window enables behavioral and neurochemical endpoints that are inaccessible with PEA alone.

Amphetamine-Confound-Free MAO-B Inhibition in Neurodegenerative Disease Models

Unlike selegiline, which generates amphetamine and methamphetamine, N-phenethylprop-2-yn-1-amine lacks the N-methyl group required for amphetamine formation [1]. This makes it the preferred tool for studying MAO-B inhibition in Parkinson's disease and thiamine deficiency models where dopaminergic confounds must be eliminated.

Tissue-Specific MAO-B Pharmacological Studies

The pronounced liver > brain selectivity of MAO-B inhibition [1] enables experimental paradigms that require peripheral PEA protection without heavy brain MAO-A suppression, a profile not achievable with non-selective inhibitors like tranylcypromine or evenly distributed MAO-B inhibitors like pargyline [2].

Sustainable Synthesis of 2-Oxazolidinones via Ambient CO2 Fixation

As a propargylic amine substrate, N-phenethylprop-2-yn-1-amine participates in MOF-catalyzed carboxylative cyclization under atmospheric CO2 at room temperature, yielding 2-oxazolidinones with TON up to 1740 and catalyst recyclability exceeding 10 cycles [1][2]. This positions the compound as a valuable intermediate for green chemistry applications producing pharmaceutically relevant heterocycles.

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